Aztreonam lysine
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Overview
Description
Aztreonam lysine is a formulated lysine salt of aztreonam, a monobactam antibiotic. It is primarily used for the treatment of respiratory symptoms in patients with cystic fibrosis who are colonized with Pseudomonas aeruginosa . This compound is administered via inhalation to target the lungs directly, thereby minimizing systemic side effects and maximizing local efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of aztreonam lysine involves the synthesis of aztreonam followed by its conversion to the lysine salt. Aztreonam is synthesized through a series of chemical reactions starting from 3-aminothiazole. The key steps include:
Formation of the β-lactam ring: This involves the cyclization of a thiazole derivative with an appropriate β-lactam precursor.
Introduction of the side chains: The side chains are introduced through acylation reactions.
Formation of aztreonam: The final product, aztreonam, is obtained after purification and crystallization.
The conversion of aztreonam to this compound involves reacting aztreonam with lysine under controlled conditions to form the lysine salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of aztreonam: This is achieved through optimized reaction conditions to maximize yield and purity.
Conversion to lysine salt: The aztreonam is then reacted with lysine in large reactors to form this compound.
Purification and formulation: The final product is purified and formulated into an inhalable solution.
Chemical Reactions Analysis
Types of Reactions
Aztreonam lysine undergoes several types of chemical reactions, including:
Hydrolysis: this compound can undergo hydrolysis, especially in aqueous solutions, leading to the breakdown of the β-lactam ring.
Oxidation: The compound can be oxidized under certain conditions, although this is less common.
Substitution: This compound can undergo substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include:
Hydrolysis products: These include the breakdown products of the β-lactam ring.
Oxidation products: These include oxidized derivatives of this compound.
Substitution products: These include substituted thiazole derivatives.
Scientific Research Applications
Aztreonam lysine has several scientific research applications, including:
Chemistry: It is used as a model compound for studying β-lactam antibiotics and their interactions with bacterial enzymes.
Biology: It is used to study the mechanisms of bacterial resistance and the role of β-lactamases.
Industry: It is used in the pharmaceutical industry for the development of inhalable antibiotic formulations.
Mechanism of Action
Aztreonam lysine exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding protein 3 (PBP3) in the bacterial cell wall, thereby inhibiting the final transpeptidation step of peptidoglycan synthesis. This leads to the formation of defective cell walls and ultimately bacterial cell death . The high affinity of this compound for PBP3 makes it particularly effective against gram-negative bacteria .
Comparison with Similar Compounds
Similar Compounds
Tobramycin: Another inhalable antibiotic used for the treatment of cystic fibrosis.
Colistimethate sodium: Used in combination with other antibiotics for treating respiratory infections.
Ceftazidime: A β-lactam antibiotic with a similar mechanism of action.
Uniqueness
Aztreonam lysine is unique due to its monobactam structure, which makes it resistant to many β-lactamases produced by gram-negative bacteria. This gives it an advantage over other β-lactam antibiotics that are susceptible to β-lactamase-mediated degradation .
Properties
CAS No. |
827611-49-4 |
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Molecular Formula |
C19H31N7O10S2 |
Molecular Weight |
581.6 g/mol |
IUPAC Name |
2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid;(2S)-2,6-diaminohexanoic acid |
InChI |
InChI=1S/C13H17N5O8S2.C6H14N2O2/c1-5-7(10(20)18(5)28(23,24)25)16-9(19)8(6-4-27-12(14)15-6)17-26-13(2,3)11(21)22;7-4-2-1-3-5(8)6(9)10/h4-5,7H,1-3H3,(H2,14,15)(H,16,19)(H,21,22)(H,23,24,25);5H,1-4,7-8H2,(H,9,10)/b17-8-;/t5-,7-;5-/m00/s1 |
InChI Key |
KPPBAEVZLDHCOK-JHBYREIPSA-N |
SMILES |
CC1C(C(=O)N1S(=O)(=O)[O-])NC(=O)C(=NOC(C)(C)C(=O)O)C2=CSC(=[NH+]2)N.C(CCN)CC(C(=O)O)N |
Isomeric SMILES |
C[C@H]1[C@@H](C(=O)N1S(=O)(=O)O)NC(=O)/C(=N\OC(C)(C)C(=O)O)/C2=CSC(=N2)N.C(CCN)C[C@@H](C(=O)O)N |
Canonical SMILES |
CC1C(C(=O)N1S(=O)(=O)O)NC(=O)C(=NOC(C)(C)C(=O)O)C2=CSC(=N2)N.C(CCN)CC(C(=O)O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Aztreonam lysine; Corus 1020; Aztreonam lysinate; Corus1020; Corus-1020; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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